molecular formula C10H7N3O2 B12114478 Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 942206-36-2

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12114478
CAS No.: 942206-36-2
M. Wt: 201.18 g/mol
InChI Key: ZPCPBWZYUIPQOY-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H7N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile group, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

942206-36-2

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-3-7-8(13-9)2-6(4-11)5-12-7/h2-3,5,13H,1H3

InChI Key

ZPCPBWZYUIPQOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)C#N

Origin of Product

United States

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